

An In-depth Technical Guide to the Physical and Chemical Properties of Triphenylantimony

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Compound of Interest

Compound Name: Triphenylantimony

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Abstract

Triphenylantimony, with the chemical formula $(C_6H_5)_3Sb$, is an organoantimony compound that serves as a versatile reagent and catalyst in organic synthesis. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and purification, and a summary of its reactivity. The information is presented to support its application in research and development, particularly in fields where organometallic compounds are utilized.

Physical Properties

Triphenylantimony is a white to off-white crystalline solid at room temperature.^{[1][2][3][4]} It is characterized by a faint aromatic odor.^[2] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of **Triphenylantimony**

Property	Value	Reference(s)
Appearance	White to off-white crystalline powder	[1][2][3][4]
Molecular Formula	C ₁₈ H ₁₅ Sb	[3]
Molecular Weight	353.1 g/mol	[3]
Melting Point	52-54 °C	[3][5][6]
Boiling Point	377 °C (at 760 mmHg)	[5]
Density	1.434 g/cm ³	[3]
Solubility	Insoluble in water. Soluble in organic solvents such as benzene, toluene, ether, and chloroform. Slightly soluble in ethanol.	[2][3][4]
Vapor Pressure	0.00000973 mmHg	[1]

Chemical Properties

Triphenylantimony exhibits moderate thermal stability and is stable under normal conditions. [2] It is, however, incompatible with strong oxidizing agents. [2] Its chemical behavior is characterized by the reactivity of the antimony center.

Table 2: Chemical Properties and Reactivity of **Triphenylantimony**

Property	Description	Reference(s)
Stability	Stable under normal storage conditions.	[2]
Incompatibilities	Strong oxidizing agents.	[2]
Reactivity	Can act as a Lewis acid due to the trivalent antimony atom.[4]	
Hazardous Decomposition Products	Upon heating to decomposition, it may emit toxic fumes of antimony and its oxides, as well as carbon monoxide and carbon dioxide.	

Spectroscopic Data

The structural identification of **triphenylantimony** is supported by various spectroscopic techniques.

Table 3: Spectroscopic Data for **Triphenylantimony**

Technique	Key Data	Reference(s)
^1H NMR	Signals corresponding to the phenyl protons are observed.	[2][7][8]
^{13}C NMR	Signals for the carbon atoms of the phenyl groups are present.	[1][2][9]
Infrared (IR) Spectroscopy	Absorption bands associated with monosubstituted phenyl groups are prominent. Bands near 450 and 290 cm^{-1} are attributed to the triphenylantimony group.	[10][11]
Mass Spectrometry (MS)	The mass spectrum shows the molecular ion peak and fragmentation patterns characteristic of the compound.	[1][2]

Experimental Protocols

Synthesis of Triphenylantimony via Grignard Reaction

This protocol is adapted from a procedure published in Organic Syntheses.[12]

Objective: To synthesize **triphenylantimony** from bromobenzene and antimony trichloride using a Grignard reagent.

Materials:

- Magnesium turnings
- Anhydrous diethyl ether
- Bromobenzene
- Antimony trichloride

- Ice
- Petroleum ether (b.p. 40–50 °C)

Procedure:

- **Preparation of the Grignard Reagent:** In a dry three-necked round-bottomed flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel to the magnesium turnings with stirring. The reaction is initiated, and the mixture is refluxed until most of the magnesium has reacted to form phenylmagnesium bromide.
- **Reaction with Antimony Trichloride:** A solution of antimony trichloride in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent with vigorous stirring. The reaction is exothermic and may require cooling to maintain a moderate rate of reaction. After the addition is complete, the mixture is heated on a steam bath for one hour.
- **Work-up:** The reaction mixture is cooled and then poured slowly with stirring into a mixture of ice and water. The ether layer, containing the **triphenylantimony**, is separated. The aqueous layer is extracted with two portions of ether. The combined ether extracts are then evaporated to yield the crude **triphenylantimony** as a yellowish semi-solid which crystallizes on cooling.
- **Purification:** The crude product is purified by recrystallization. It is dissolved in warm petroleum ether (b.p. 40–50 °C), filtered to remove any insoluble impurities, and the filtrate is cooled in a freezing mixture. The **triphenylantimony** separates as small prisms. A second crop of crystals can be obtained by concentrating the mother liquor.

Purification by Recrystallization

Objective: To purify crude **triphenylantimony**.

Materials:

- Crude **triphenylantimony**

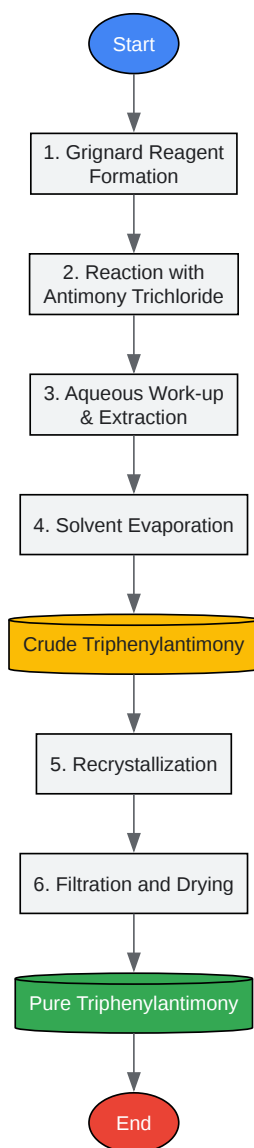
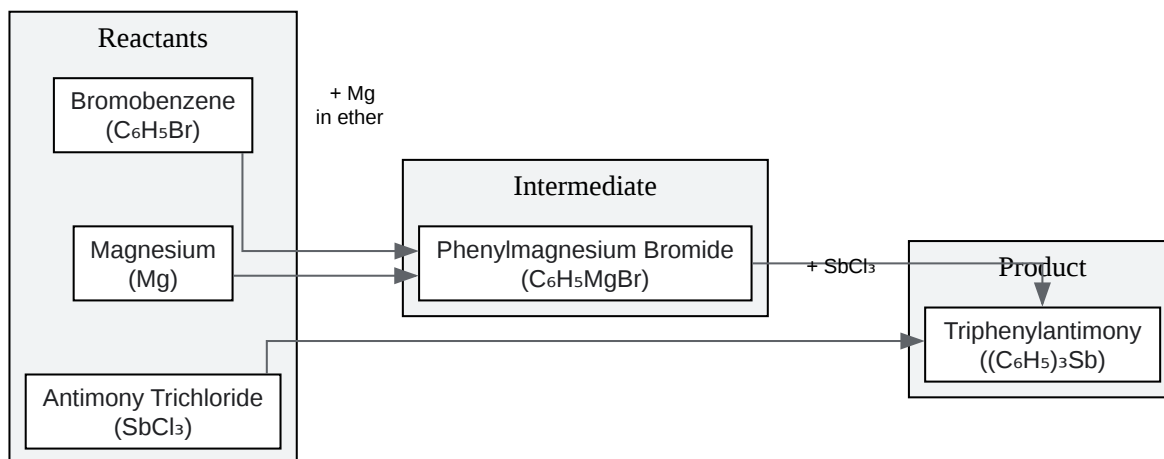
- Acetonitrile or Petroleum ether
- Erlenmeyer flask
- Heating source (e.g., hot plate)
- Filtration apparatus (e.g., Büchner funnel)

Procedure:

- Solvent Selection: Choose a suitable solvent in which **triphenylantimony** is soluble at high temperatures but sparingly soluble at low temperatures (e.g., acetonitrile or petroleum ether).
- Dissolution: Place the crude **triphenylantimony** in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture while stirring until the solid completely dissolves.
- Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
- Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
- Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and then dry them to obtain pure **triphenylantimony**.

Visualizations

Chemical Reaction Pathway: Synthesis of Triphenylantimony



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